6-chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione
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Overview
Description
6-chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic organic compound that belongs to the class of benzothiazine derivatives
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, derivatives of benzothiazine compounds have been explored for their therapeutic potential. This compound may be evaluated for its efficacy and safety in treating various diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. The starting materials often include chlorinated benzothiazine derivatives and pyrrolidine carboxylic acid derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Mechanism of Action
The mechanism of action of 6-chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects may be mediated through the modulation of these targets, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione include other benzothiazine derivatives with different substituents. Examples include:
- 6-chloro-2-(methyl-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione
- 6-chloro-2-(ethyl-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[6-chloro-1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O4S/c21-13-3-8-17-16(11-13)26(14-4-6-15(7-5-14)30-20(22,23)24)12-18(31(17,28)29)19(27)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHJMGPLVPGUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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